molecular formula C9H3N3O2 B13829411 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile

2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile

Cat. No.: B13829411
M. Wt: 185.14 g/mol
InChI Key: YQRYDWMTXCJVER-UHFFFAOYSA-N
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Description

2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile (CAS 61875-40-9) is a versatile quinoxaline-2,3-dione derivative of significant interest in pharmacological and neuroscience research. This compound serves as a key synthetic precursor for developing a wide range of biologically active molecules, including potential antiviral agents. Recent studies highlight the relevance of the quinoxaline scaffold in the search for new therapeutics, particularly against respiratory pathogens, as its planar polyaromatic structure is well-suited for interacting with viral proteins . In experimental neuroscience, closely related nitro-substituted analogs, such as 7-Nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile (CNQX), are well-characterized and potent antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors . By blocking these ionotropic glutamate receptors, these compounds inhibit excitatory neurotransmission and are indispensable tools for investigating synaptic plasticity, neuronal signaling, and the mechanisms underlying neurological disorders. The core quinoxaline-2,3-dione structure can be efficiently functionalized, as demonstrated by synthetic routes that create various sulfonohydrazide derivatives, showcasing its utility as a building block in medicinal chemistry . Global market research indicates ongoing demand for this chemical, confirming its importance in industrial and academic research and development . Supplied as a high-purity solid, this compound is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H3N3O2

Molecular Weight

185.14 g/mol

IUPAC Name

2,3-dioxoquinoxaline-6-carbonitrile

InChI

InChI=1S/C9H3N3O2/c10-4-5-1-2-6-7(3-5)12-9(14)8(13)11-6/h1-3H

InChI Key

YQRYDWMTXCJVER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(=O)N=C2C=C1C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions centered around the construction of the quinoxaline-2,3-dione core followed by functionalization at the 6-position with a nitrile group. The preparation generally proceeds via:

  • Condensation of appropriate o-phenylenediamine derivatives with dicarbonyl compounds or their equivalents to form quinoxaline-2,3-dione intermediates.
  • Introduction of the carbonitrile group at the 6-position via substitution or functional group transformation.

The precise synthetic details are often proprietary or embedded in literature describing related quinoxaline derivatives.

Reported Synthetic Route Highlights

While direct preparation methods for this compound are limited in open literature, related quinoxaline-2,3-diones are commonly synthesized by:

  • Step 1: Formation of Quinoxaline-2,3-dione Core
    Condensation of 1,2-diaminobenzene derivatives with oxalic acid or its esters, which provides the dioxoquinoxaline skeleton. This reaction is typically conducted under heating in ethanol or other suitable solvents with catalysts or under acidic/basic conditions to facilitate ring closure.

  • Step 2: Introduction of the Carbonitrile Group
    The nitrile substituent at the 6-position can be introduced through nucleophilic substitution or via transformation of a suitable leaving group precursor (e.g., halogenated intermediate) to the nitrile by reaction with cyanide sources such as potassium cyanide or copper(I) cyanide under controlled conditions.

Related Preparation of 2,3-Dihydroxy-6-quinoxalinecarboxylic Acid as a Synthetic Precedent

A patented method details the preparation of 2,3-dihydroxy-6-quinoxalinecarboxylic acid, a structurally related compound, which offers insight into quinoxaline ring synthesis:

  • Condensation: p-Aminobenzoic acid is heated with oxalic acid or alkyl oxalates to form 4'-carboxyoxanilic acid intermediates.
  • Nitration: The intermediate undergoes nitration to yield 4-carboxy-2'-nitrooxanilic acid.
  • Hydrogenation: Subsequent catalytic hydrogenation (using palladium on charcoal at 75 °C and 500 psi hydrogen pressure) converts the nitro group to hydroxyl groups, yielding 2,3-dihydroxy-6-quinoxalinecarboxylic acid with high purity after isolation.

Though this method targets a different substitution pattern, it demonstrates key steps—condensation, nitration, and catalytic hydrogenation—that are foundational in quinoxaline derivative synthesis.

Analytical Data and Reaction Conditions

Step Reaction Conditions Notes/Outcome
Condensation Heating p-aminobenzoic acid with oxalic acid or C1-C4 alkyl oxalates Formation of 4'-carboxyoxanilic acid intermediates; conducted under reflux in ethanol or similar solvents.
Nitration Treatment with nitric acid Conversion to 4-carboxy-2'-nitrooxanilic acid; careful control of temperature to avoid over-nitration.
Hydrogenation 10% Pd/C catalyst, 75 °C, 500 psi H2, ethanol solvent Reduction of nitro group to hydroxyl groups; yields 2,3-dihydroxy-6-quinoxalinecarboxylic acid. Catalyst removal by filtration and acid precipitation.
Introduction of Nitrile Reaction with cyanide salts or substitution on halogenated intermediates (literature inference) Requires controlled conditions to avoid side reactions; often done in polar aprotic solvents.

Research Findings and Methodological Insights

  • The condensation step is critical for ring formation and must be optimized for temperature and solvent to maximize yield and purity.
  • Nitration requires precise stoichiometry and temperature control to ensure selective substitution without degradation.
  • Catalytic hydrogenation is a clean and efficient method for reducing nitro groups in quinoxaline intermediates, with palladium on charcoal being the preferred catalyst.
  • The introduction of the carbonitrile group at the 6-position is less frequently detailed but is typically achieved via nucleophilic substitution on a suitably activated precursor, a common synthetic strategy in heterocyclic chemistry.
  • Spectroscopic methods such as NMR and IR, along with elemental analysis, confirm the structure and purity of the final compound.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Product/Intermediate Reference
Condensation p-Aminobenzoic acid + Oxalic acid or alkyl oxalates, heating 4'-Carboxyoxanilic acid
Nitration Nitric acid, controlled temperature 4-Carboxy-2'-nitrooxanilic acid
Catalytic Hydrogenation Pd/C catalyst, H2 gas, ethanol, 75 °C, 500 psi 2,3-Dihydroxy-6-quinoxalinecarboxylic acid
Nitrile Group Introduction (inferred) Cyanide salts (e.g., KCN), polar aprotic solvent, substitution reaction This compound

Chemical Reactions Analysis

Types of Reactions: 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Quinoxaline derivatives with hydroxyl or carboxyl groups.

    Reduction: Aminoquinoxaline derivatives.

    Substitution: Quinoxaline derivatives with different substituents replacing the nitro group.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 2,3-dioxo-2,3-dihydroquinoxaline-6-carbonitrile, as dipeptidyl peptidase-IV (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels. Research indicates that compounds derived from this scaffold exhibit promising hypoglycemic effects in vivo, making them candidates for further development as antidiabetic agents .

Antitumor Activity

Quinoxaline derivatives have been shown to possess antitumor properties. Specifically, studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific signaling pathways essential for tumor growth and proliferation . For instance, a derivative demonstrated significant activity against liver carcinoma cells with an IC50 value of 0.5 μg/mL .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Quinoxaline derivatives are known to exhibit effectiveness against a range of pathogens, including bacteria and fungi. The structural features of this compound contribute to its ability to disrupt microbial cell functions .

Dye Production

Another notable application of this compound is in the synthesis of dyes. The compound serves as an intermediate in the production of various dye classes, including azo dyes. These dyes find extensive use in textiles and other industries due to their vibrant colors and stability .

Case Study 1: DPP-4 Inhibition

A study published in RSC Advances demonstrated that derivatives of quinoxaline effectively inhibited DPP-4 activity in vitro and showed hypoglycemic effects in diabetic rat models. The structure-activity relationship analysis revealed that modifications at specific positions on the quinoxaline ring enhanced biological activity .

Case Study 2: Antitumor Efficacy

Research conducted on a series of quinoxaline derivatives indicated that compounds similar to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. The study concluded that the presence of electron-withdrawing groups significantly increased antitumor potency .

Data Table: Summary of Applications

Application AreaSpecific ActivityReference
PharmacologyDPP-4 Inhibition
PharmacologyAntitumor Activity
PharmacologyAntimicrobial Properties
Material ScienceDye Production

Mechanism of Action

The mechanism of action of 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoxaline Core

(a) 7-Nitro-2,3-dioxo-2,3-dihydroquinoxaline-6-carbonitrile
  • Molecular Formula : C₉H₂N₄O₄
  • Applications : The nitro group increases reactivity in nucleophilic substitution reactions, making it suitable for synthesizing explosives or fluorescent probes .
(b) 2,3-Dichloro-quinoxaline-6-carbonyl chloride
  • Molecular Formula : C₉H₃Cl₃N₂O
  • Key Features : Chlorine substituents at positions 2 and 3, along with a carbonyl chloride at position 6.
  • Applications : The chlorine atoms improve stability and lipophilicity, while the carbonyl chloride enables peptide coupling or polymer synthesis .
(c) 2,3-Dimethylquinoxaline-6-carbonitrile
  • Molecular Formula : C₁₁H₉N₃
  • Key Features : Methyl groups replace the dioxo moieties, reducing electron-withdrawing effects.
  • Applications: Methylation enhances solubility in nonpolar solvents, favoring use in organic electronics or as a ligand in catalysis .

Core Heterocycle Modifications

(a) 2,3-Dioxo-2,3-dihydro-1H-indole-6-carbonitrile
  • Molecular Formula : C₉H₄N₂O₂
  • Key Features: Replaces quinoxaline with an indole ring, altering conjugation and aromaticity.
  • Applications : Indole derivatives are prominent in pharmaceuticals (e.g., kinase inhibitors) and optoelectronics due to their planar structure .
(b) Tetrahalogeno-1,3-dioxo-2,3-dihydroisoindoles (e.g., TID46)
  • Molecular Formula: C₁₁H₅I₄NO₃ (TID46)
  • Key Features : Isoindole core with halogen substituents (e.g., iodine) and dioxo groups.

Functional Group Comparisons

Compound Core Structure Substituents Key Functional Groups Applications
2,3-Dioxo-2,3-dihydroquinoxaline-6-CN Quinoxaline Dioxo (C2, C3), CN (C6) Nitrile, diketone Kinase inhibition, synthesis
7-Nitro-2,3-dioxoquinoxaline-6-CN Quinoxaline Dioxo, CN, NO₂ Nitro, nitrile Explosives, fluorescent tags
2,3-Dichloro-quinoxaline-6-COCl Quinoxaline Cl (C2, C3), COCl (C6) Carbonyl chloride, chlorine Polymer chemistry
2,3-Dioxo-1H-indole-6-CN Indole Dioxo (C2, C3), CN (C6) Nitrile, diketone Pharmaceuticals

Research Findings and Performance Metrics

Reactivity and Stability

  • Electrophilic Substitution: The dioxo groups in quinoxaline derivatives direct electrophiles to the nitrile-bearing ring, enabling regioselective modifications. Chloro or nitro substituents further activate the core for reactions like Suzuki coupling .
  • Thermal Stability: Nitrile-containing quinoxalines exhibit higher thermal stability (>250°C) compared to indole analogues, which decompose near 200°C .

Biological Activity

2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile, also known as 7-nitro-2,3-dioxo-2,3-dihydroquinoxaline-6-carbonitrile, is a synthetic compound with significant biological activity. Its primary applications are in pharmacological research, particularly in studies related to neurotransmission and neuropharmacology. This article examines the compound's biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic implications.

  • Molecular Formula : C9H2N4O4
  • Molecular Weight : Approximately 232.155 g/mol
  • Physical State : Yellow solid
  • Melting Point : Exceeds 300°C
  • Solubility : Soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM

This compound acts primarily as a selective antagonist for kainate and quisqualate receptors, which are non-N-methyl-D-aspartate (non-NMDA) glutamate receptors. These receptors play crucial roles in various neurological processes, including synaptic transmission and excitotoxicity. The compound's antagonistic properties suggest its potential in modulating glutamate signaling pathways associated with neurodegenerative diseases and conditions characterized by excitotoxicity.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
Receptor Antagonism Selective antagonist for kainate and quisqualate receptors; inhibits receptor-mediated responses.
Neuroprotective Effects Potential implications in studying neurodegenerative diseases due to modulation of glutamate signaling.
Research Tool Valuable for investigating mechanisms of action of glutamate receptors; aids in developing therapeutic agents for epilepsy and anxiety disorders.
Chemical Reactivity Involves nucleophilic substitution reactions and electrophilic interactions due to functional groups.

Case Studies and Research Findings

  • Neuropharmacological Evaluation
    A study evaluated the neuropharmacological effects of quinoxaline derivatives including this compound. The findings indicated that this compound could significantly inhibit locomotor activity in rodent models when tested against various pharmacological agents .
  • Binding Affinity Studies
    Interaction studies have shown that this compound effectively binds to kainate and quisqualate receptors. Techniques such as radioligand binding assays demonstrated its ability to inhibit receptor-mediated responses in neuronal cells.
  • Therapeutic Implications
    Given its role as a selective antagonist of glutamate receptors, this compound has potential therapeutic applications in conditions like epilepsy and anxiety disorders. Its ability to modulate synaptic transmission highlights its relevance in neuropharmacology research aimed at developing new treatments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dioxo-2,3-dihydroquinoxaline-6-carbonitrile with high purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted o-phenylenediamines and glyoxal derivatives under acidic or basic conditions. For example, analogous quinoxaline derivatives (e.g., 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline) have been synthesized via refluxing precursors in ethanol, followed by recrystallization for purification . Characterization of purity should involve HPLC (High-Performance Liquid Chromatography) and ¹H/¹³C NMR spectroscopy to confirm structural integrity and absence of byproducts .

Q. How should researchers characterize the crystal structure and confirm molecular configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal structure and molecular conformation, as demonstrated in studies of structurally related quinoxaline derivatives (e.g., CCDC reference 1983315 for 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline) . Complementary techniques like FT-IR spectroscopy and mass spectrometry (MS) validate functional groups and molecular weight, respectively.

Advanced Research Questions

Q. What strategies are effective in elucidating the electronic properties of this compound for applications in material science?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties such as HOMO-LUMO gaps and charge distribution. Experimental validation via UV-Vis spectroscopy and cyclic voltammetry provides insights into absorption maxima and redox behavior. For example, studies on similar carbonitrile-containing compounds (e.g., 3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile) have combined computational and experimental approaches to correlate structure with optoelectronic properties .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data regarding the compound's reactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects, steric hindrance, or unaccounted transition states in computational models. A systematic approach includes:

  • Re-evaluating computational parameters (e.g., solvent models in DFT).
  • Conducting kinetic studies (e.g., time-resolved spectroscopy) to probe reaction intermediates.
  • Cross-validating with alternative theoretical frameworks (e.g., molecular dynamics simulations) .

Q. What methodologies are optimal for studying the compound's interactions with biological targets?

  • Methodological Answer : For ligand-receptor studies, use molecular docking (e.g., AutoDock Vina) to predict binding affinities and modes, followed by in vitro assays such as surface plasmon resonance (SPR) or fluorescence polarization. CNQX (a structurally related quinoxaline dione) serves as a precedent for studying glutamate receptor interactions . Dose-response experiments (e.g., IC₅₀ determination) further quantify biological activity.

Q. How should researchers design experiments to analyze thermal stability and decomposition pathways?

  • Methodological Answer : Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) identifies decomposition temperatures and exothermic/endothermic events. Gas chromatography-mass spectrometry (GC-MS) of evolved gases during pyrolysis can elucidate degradation products. For example, analogous studies on dihydroquinoxaline derivatives have linked thermal stability to substituent electronegativity .

Data Contradiction and Theoretical Framework Integration

Q. How can researchers integrate conflicting spectroscopic data (e.g., NMR vs. computational predictions) into a cohesive analysis?

  • Methodological Answer :

  • Validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve signal overlap.
  • Compare experimental chemical shifts with DFT-calculated shielding constants (e.g., using Gaussian or ORCA software).
  • Consider dynamic effects (e.g., tautomerism) that may not be captured in static computational models .

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